(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C10H12ClNO3S2 and its molecular weight is 293.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation and Synthesis Reactions
Oxidation of Sulfides : The oxidation of various sulfides to sulfoxides using bromine complexes, like the one formed with 1,4-Diazabicyclo(2, 2, 2)octane, has been demonstrated. This method is significant for selective oxidation in aqueous media, and it's useful for incorporating 18O into sulfoxides (Ōae et al., 1966).
Nanocatalyst for Synthesis : The use of a novel nano-sized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation has been researched. This catalyst, including a diazabicyclo[2.2.2]octane component, can promote reactions under solvent-free conditions (Goli-Jolodar et al., 2016).
Structural and Reaction Studies
Regioselectivity in Ring Opening : The base-induced ring opening of hetero-oxabicyclic 3.2.1 systems, similar in structure to the queried compound, shows highly regioselective behavior. This research provides insights into the effects of different acidifying groups on reaction pathways (Lautens et al., 1998).
Enantioselective Preparations : Studies on the asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers to prepare 8-oxabicyclo[3.2.1]octane derivatives have been conducted. These preparations are relevant for synthesizing complex molecules with high enantiomeric excess (Ishida et al., 2010).
Catalysis and Reaction Optimization
Catalysis in Organic Synthesis : The role of Rh(I) catalysis in the Pauson–Khand reaction of sulfonyl derivatives, including the formation of bicyclic structures, has been explored. This research can be relevant for understanding how such compounds behave under catalytic conditions (Inagaki et al., 2007).
Oligomerization Studies : The cationic oligomerization of bicyclic oxalactam, which bears resemblance to the queried compound, has been studied. This research provides insights into the oligomerization process and the structure of the resulting compounds (Hashimoto et al., 1984).
Properties
IUPAC Name |
8-(5-chlorothiophen-2-yl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c11-9-3-4-10(16-9)17(13,14)12-7-1-2-8(12)6-15-5-7/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZJUSQONJPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.